Demethylphosphinothricin
Overview
Description
Demethylphosphinothricin, also known as (2S)-2-amino-4-(hydroxyphosphinyl)butanoic acid, is a non-proteinogenic α-amino acid. It was first discovered and isolated from the bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes. This compound is a key intermediate in the biosynthetic pathway leading to the production of Bialaphos, a well-known commercial herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethylphosphinothricin can be synthesized through various methods. One common approach involves the use of phosphinothricin tripeptide synthetases in Streptomyces viridochromogenes. The enzyme PhsA recruits the precursor N-acetyl-demethylphosphinothricin, which is then assembled with two alanine residues by the enzymes PhsB and PhsC. During or after assembly, the N-acetyl-demethylphosphinothricin residue is converted to phosphinothricin by methylation and deacetylation .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces. These strains are engineered to overproduce the enzymes required for the biosynthesis of this compound, ensuring high yields and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Demethylphosphinothricin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic moiety to a phosphine group.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon and specific solvents depending on the desired product.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted amino acids and phosphinic acid derivatives
Scientific Research Applications
Demethylphosphinothricin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in inhibiting bacterial growth.
Industry: this compound is a key intermediate in the production of herbicides like Bialaphos, which are widely used in agriculture
Mechanism of Action
The mechanism of action of demethylphosphinothricin involves its structural similarity to glutamate. It inhibits glutamine synthetase, a key enzyme in nitrogen metabolism, by mimicking the natural substrate. This inhibition leads to the accumulation of ammonium ions, which are toxic to cells. In bacteria, this results in growth inhibition, while in plants, it causes cell death, making it an effective herbicide .
Comparison with Similar Compounds
Phosphinothricin: A closely related compound with similar herbicidal properties.
Bialaphos: A tripeptide containing phosphinothricin and two alanyl residues, used as a commercial herbicide.
Glufosinate: Another herbicide with a similar mechanism of action.
Uniqueness: Demethylphosphinothricin is unique due to its specific inhibition of glutamine synthetase and its role as an intermediate in the biosynthesis of Bialaphos. Its structural features, such as the phosphinic moiety, contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-hydroxy-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO4P/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H-,6,7,8,9)/p+1/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIKOOKVOJVKLG-VKHMYHEASA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[P+](=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005625 | |
Record name | (3-Amino-3-carboxypropyl)(hydroxy)oxophosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801005625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85178-62-7 | |
Record name | Butanoic acid, 2-amino-4-(hydroxyphosphinyl)-, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085178627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Amino-3-carboxypropyl)(hydroxy)oxophosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801005625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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